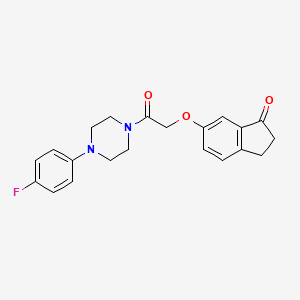

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” is likely to be an organic compound given its structure. Organic compounds containing a bromoethyl group are often used in laboratory settings .

Synthesis Analysis

While specific synthesis methods for “2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole” were not found, N-alkylation of similar compounds has been studied . The N-alkylation of free-base chlorin and its corresponding Zn(II) complex was extended to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Chemical Reactions Analysis

The scope of the reaction was studied by extending the N-alkylation of the free-base chlorin and its corresponding Zn(II) complex to other alkyl halides, including 1,4-diiodobutane, N-(2-bromoethyl)phthalimide, and 2-bromoethanaminium bromide .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of 1,3,4-Oxadiazole Derivatives

New derivatives of 1,3,4-oxadiazole have been synthesized, showing significant antimicrobial activities. These derivatives include compounds with a 6-bromonaphthalene moiety, indicating the versatility of the oxadiazole ring in chemical synthesis (Mayekar et al., 2010).

Green Synthetic Methods

Eco-friendly synthetic methods for 2-aryl-1,3,4-oxadiazoles have been developed, featuring high yields and energy efficiency. This reflects the growing importance of sustainable practices in chemical synthesis (Zhu et al., 2015).

Biological and Pharmaceutical Applications

Antimicrobial Evaluation

Various 1,3,4-oxadiazole derivatives, including those synthesized through C–S bond formation and azide–alkyne cyclocondensation, have demonstrated promising in vitro antibacterial and antifungal activities (Sindhu et al., 2013).

Anti-Inflammatory Activity

Some newly synthesized 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory properties, highlighting their potential in therapeutic applications (Santhanalakshmi et al., 2022).

Industrial and Environmental Applications

Corrosion Inhibition

Oxadiazole derivatives have been studied for their effectiveness in inhibiting steel corrosion, demonstrating high inhibition efficiency. This suggests their potential use in industrial applications to protect metals from corrosion (Kalia et al., 2020).

Delayed Luminescence in OLEDs

Certain oxadiazole derivatives have been found to exhibit delayed luminescence, making them useful in organic light-emitting diodes (OLEDs) with high efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-bromoethyl)-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-4-7-8-5(9-4)2-3-6/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCFQLQZAXYLLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2381088.png)

![N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2381089.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)